Diphosphofructose;Esafosfan;FDP
Overview
Description
Diphosphofructose, also known as Esafosfan or FDP, is a cytoprotective natural sugar phosphate. It is primarily recognized for its potential therapeutic applications in treating cardiovascular ischemia, sickle cell anemia, and asthma. This compound functions by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphofructose can be synthesized through the phosphorylation of fructose. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of Diphosphofructose often involves microbial fermentation. Specific strains of microorganisms are employed to convert fructose into Diphosphofructose through enzymatic pathways. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diphosphofructose undergoes several types of chemical reactions, including:
Oxidation and Reduction: Involved in metabolic pathways where it participates in redox reactions.
Substitution: Reactions where phosphate groups can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic conditions using fructose-1,6-bisphosphatase.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific metabolic pathway.
Substitution: Requires specific catalysts and controlled pH conditions.
Major Products Formed
Fructose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Inorganic phosphate: Released during hydrolysis reactions.
Scientific Research Applications
Diphosphofructose has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and metabolic pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, sickle cell anemia, and asthma due to its cytoprotective properties
Mechanism of Action
Diphosphofructose exerts its effects by stimulating anaerobic glycolysis. Under ischemic conditions, it enhances the production of adenosine triphosphate, providing energy to cells. This process involves the activation of specific enzymes and metabolic pathways that facilitate the conversion of fructose into energy-rich molecules .
Comparison with Similar Compounds
Similar Compounds
Fructose 1,6-bisphosphate: Another sugar phosphate with similar metabolic functions.
Glycerol: A sugar alcohol involved in energy metabolism.
Sucrose: A disaccharide composed of glucose and fructose, used in various metabolic studies.
Uniqueness
Diphosphofructose is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications. Unlike other similar compounds, it has shown significant promise in treating cardiovascular ischemia, sickle cell anemia, and asthma .
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4Na.H2O/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t3-,4-,5+,6-;;;;;/m1...../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGSLGOKOGHIPG-VEIRYHIMSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na4O13P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-69-7 | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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